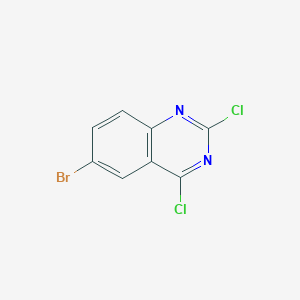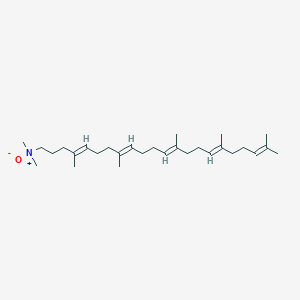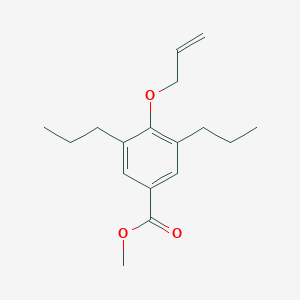
methyl 4-prop-2-enoxy-3,5-dipropylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, methyl ester is an organic compound that belongs to the class of benzoic acid esters. This compound is characterized by the presence of an allyloxy group at the 4-position and dipropyl groups at the 3 and 5 positions of the benzoic acid ring, with a methyl ester functional group. It is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(allyloxy)-3,5-dipropyl-, methyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 4-(allyloxy)-3,5-dipropylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of solid acid catalysts to improve efficiency and reduce environmental impact. For example, zirconium or titanium-based solid acids can be used to catalyze the esterification process, allowing for the recovery and reuse of the catalyst .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Studied for its potential use in drug development due to its unique structural features.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-(allyloxy)-3,5-dipropyl-, methyl ester involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or disrupt cellular processes by interacting with proteins or nucleic acids. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 4-methyl-, methyl ester: Similar ester structure but with a methyl group instead of allyloxy and dipropyl groups.
Benzoic acid, 4-methoxy-, methyl ester: Contains a methoxy group instead of allyloxy and dipropyl groups.
Uniqueness
Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, methyl ester is unique due to the presence of both allyloxy and dipropyl groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
100347-78-2 |
|---|---|
Formule moléculaire |
C17H24O3 |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
methyl 4-prop-2-enoxy-3,5-dipropylbenzoate |
InChI |
InChI=1S/C17H24O3/c1-5-8-13-11-15(17(18)19-4)12-14(9-6-2)16(13)20-10-7-3/h7,11-12H,3,5-6,8-10H2,1-2,4H3 |
Clé InChI |
YAFZWNCGWWHTGS-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=CC(=C1OCC=C)CCC)C(=O)OC |
SMILES canonique |
CCCC1=CC(=CC(=C1OCC=C)CCC)C(=O)OC |
Key on ui other cas no. |
100347-78-2 |
Synonymes |
Methyl 4-allyloxy-3,5-dipropylbenzoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


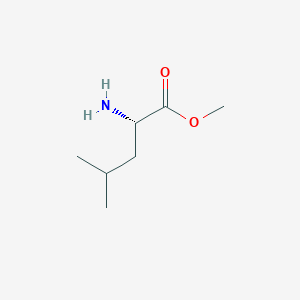
![Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate](/img/structure/B10349.png)
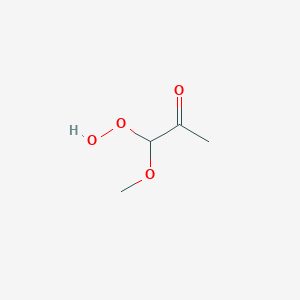
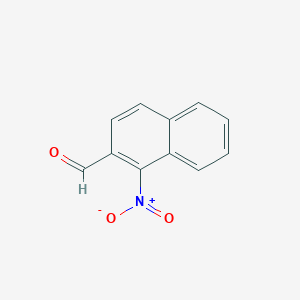
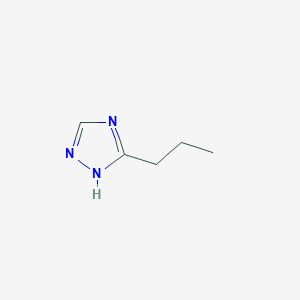
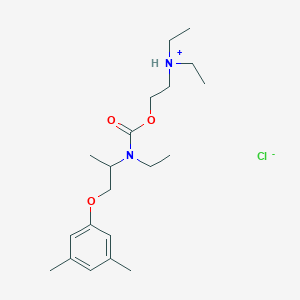
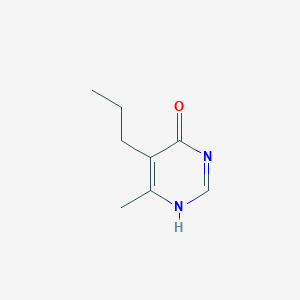
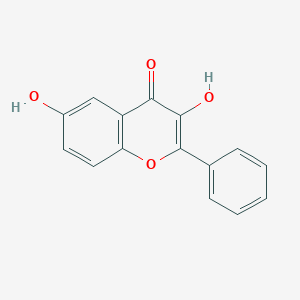
![1-(4-[(4-Chlorophenyl)thio]-3-nitrophenyl)ethan-1-one](/img/structure/B10368.png)
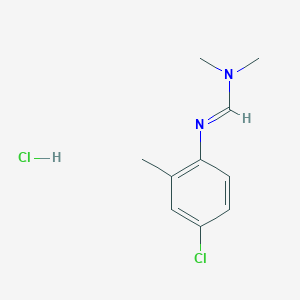
![Silanol, cyclohexylphenyl[2-(1-piperidinyl)ethyl]-](/img/structure/B10376.png)
![2-(2-benzylsulfanylethyl)-1-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B10377.png)
